

The Discovery and Developmental History of Fosamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosamine

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Abstract

Fosamine, and its ammonium salt, is a post-emergent organophosphate herbicide and plant growth regulator developed for the control of woody plants. Marketed primarily under the trade name Krenite®, it is recognized for its unique mode of action, which involves the inhibition of bud development in the spring following a late summer or fall application, a phenomenon often described as "dormancy enforcement." This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of **fosamine**. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols where available, and illustrating key pathways and workflows using Graphviz diagrams.

Discovery and Developmental History

Fosamine ammonium was developed by E.I. du Pont de Nemours and Company (DuPont) and first marketed in 1974.[1] It was registered with the U.S. Environmental Protection Agency (EPA) on August 12, 1975.[2] The development of **fosamine** provided a novel tool for vegetation management, particularly in non-crop areas such as forestry, rights-of-way, and industrial sites, where the control of deciduous brush and trees is necessary.[1][3] Its unique characteristic of preventing spring bud break without causing immediate "brownout" of foliage made it a desirable option for certain applications.[4]

Timeline of Key Milestones

While a detailed public timeline of the initial discovery and lead optimization process is not readily available, the key public milestones are as follows:

- Early 1970s: Development and testing of **fosamine** by DuPont scientists.
- 1974: First marketed as the herbicide Krenite®.[1]
- 1975: Registered with the U.S. EPA.[2]
- Late 1970s - Present: Widespread use in forestry and industrial vegetation management for the control of woody species.[3][4]

Chemical Properties and Synthesis

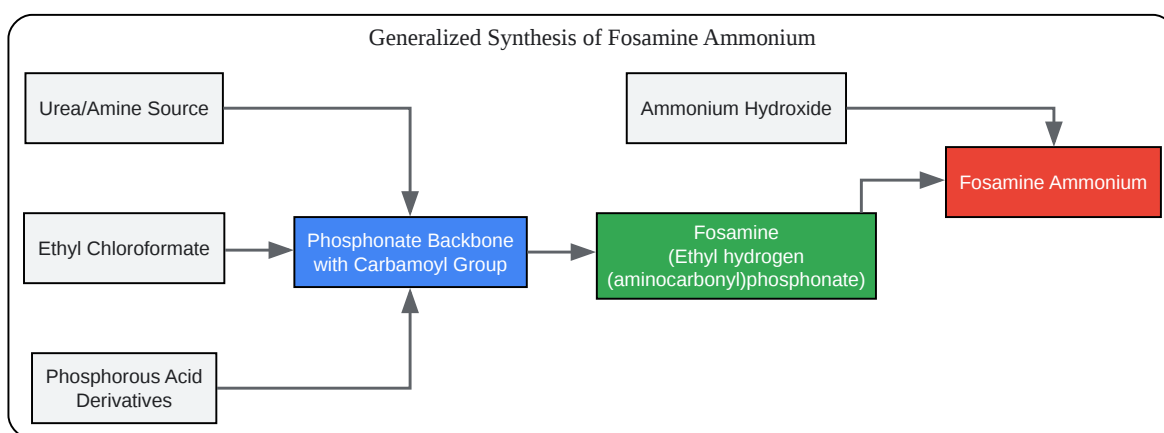
Fosamine is the common name for ethyl hydrogen (aminocarbonyl)phosphonate.[4] It is typically formulated as its ammonium salt, **fosamine** ammonium, which is highly soluble in water.[4]

Table 1: Chemical and Physical Properties of **Fosamine** Ammonium

Property	Value	Reference(s)
Chemical Name	Ammonium ethyl carbamoylphosphonate	[3]
CAS Registry Number	25954-13-6	[5]
Chemical Formula	C ₃ H ₁₁ N ₂ O ₄ P	[6]
Molecular Weight	170.12 g/mol	[6]
Water Solubility	1,790,000 ppm	[4]
Formulations	Soluble Liquid (SL)	[4]
Trade Names	Krenite®, Krenite S®, Krenite UT®	[3][4]

Chemical Synthesis

The industrial synthesis of **fosamine** ammonium involves the reaction of triethyl phosphite with methyl chloroformate and ammonia.[6] A more detailed, though generalized, synthetic pathway starts with the reaction of phosphorous acid derivatives with ethyl chloroformate and a source of amine, such as urea, to form the phosphonate backbone with a carbamoyl group.[7] This intermediate, ethyl hydrogen (aminocarbonyl)phosphonate, is then neutralized with ammonium hydroxide to produce the final product, **fosamine** ammonium.[7]

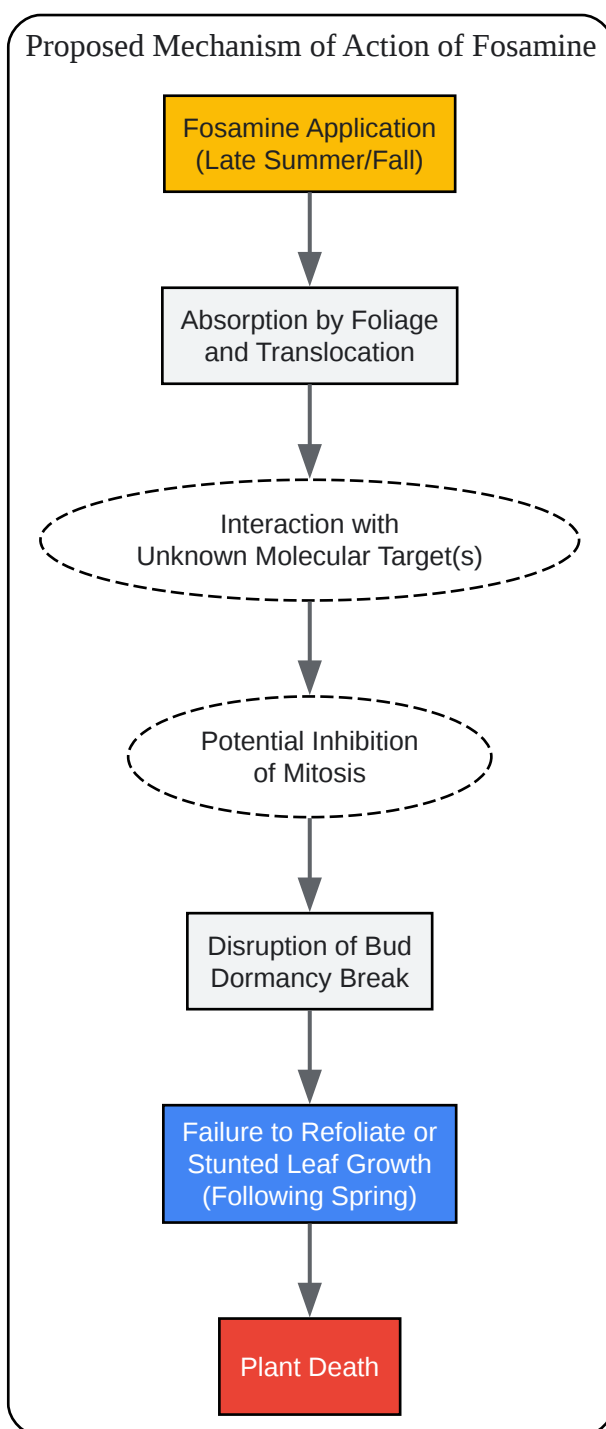


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Caption: Generalized workflow for the synthesis of **fosamine** ammonium.

Mechanism of Action

The precise molecular mechanism of action of **fosamine** is not fully understood.[4] It is classified as a plant growth regulator and is often referred to as a "dormancy enforcer." [4] When applied to deciduous plants in late summer or early fall, **fosamine** is absorbed by the foliage and translocated within the plant with little to no immediate visible effect.[1][4] The herbicidal activity becomes apparent the following spring when treated plants fail to refoliate, or produce only small, spindly leaves, leading to their eventual death.[1][4] There is some evidence to suggest that **fosamine** may inhibit mitosis in susceptible plants.[4] However, the specific cellular targets and signaling pathways that are disrupted remain to be elucidated.



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Caption: Putative signaling pathway for the herbicidal action of **fosamine**.

Efficacy and Application

Fosamine is primarily used for the control of woody and some herbaceous plants.^[4] Its efficacy is dependent on the target species, application rate, and timing.^[4] Applications are most effective when made in the late summer or early fall, within two months of leaf drop for deciduous species.^[4]

Table 2: Efficacy of **Fosamine** Ammonium on Selected Woody Species

Target Species	Common Name	Application Rate (lbs ai/acre)	Efficacy	Reference(s)
Rhamnus cathartica	Common Buckthorn	Not specified	95% mortality	^[8]
Acer spp.	Maple	6 - 12	Control	^[3] ^[7]
Betula spp.	Birch	6 - 12	Control	^[3] ^[7]
Alnus spp.	Alder	6 - 12	Control	^[3] ^[7]
Rubus spp.	Blackberry	6 - 12	Control	^[3] ^[7]
Acer circinatum	Vine Maple	6 - 12	Control	^[3] ^[7]
Fraxinus spp.	Ash	6 - 12	Control	^[3] ^[7]
Quercus spp.	Oak	6 - 12	Control	^[3] ^[7]
Euphorbia esula	Leafy Spurge	Not specified	Moderate to poor	^[4]

Toxicological Profile

Fosamine ammonium exhibits low acute toxicity to mammals, birds, and fish.^[4]

Table 3: Acute Toxicological Data for **Fosamine** Ammonium

Test Organism	Endpoint	Value	Reference(s)
Rat (oral)	LD ₅₀	>5,000 - 24,400 mg/kg	[3][4]
Rabbit (dermal)	LD ₅₀	>1,683 mg/kg	[4]
Mallard duck (oral)	LD ₅₀	>5,000 - 10,000 mg/kg	[3][4]
Bobwhite quail (oral)	LD ₅₀	>5,000 - 10,000 mg/kg	[3][4]
Bluegill sunfish (96-hr)	LC ₅₀	670 mg/L	[4]
Rainbow trout (96-hr)	LC ₅₀	>1,000 mg/L	[4]
Daphnia magna (48-hr)	LC ₅₀	1,524 mg/L	[1]
Honey bee (contact)	LD ₅₀	>10,000 mg/L	[1]

Key Experimental Protocols (Summarized)

Detailed experimental protocols from the original publications are not readily available in the public domain. The following are summaries based on secondary sources.

- Oral LD₅₀ in Rats (Hernandez et al., 1974): The acute oral toxicity was likely determined by administering single graduated doses of **fosamine** ammonium to groups of rats. The dose at which 50% of the test population died within a specified observation period was determined to be the LD₅₀.
- Metabolism in Rats (Chrzanowski et al., 1979): This study likely involved administering radiolabeled ([¹⁴C]) **fosamine** ammonium to rats. Urine and feces were collected over a period of time (e.g., 72 hours) and analyzed for the presence of the parent compound and its metabolites using techniques such as chromatography and mass spectrometry to determine the extent of metabolism and excretion.[4]

Environmental Fate

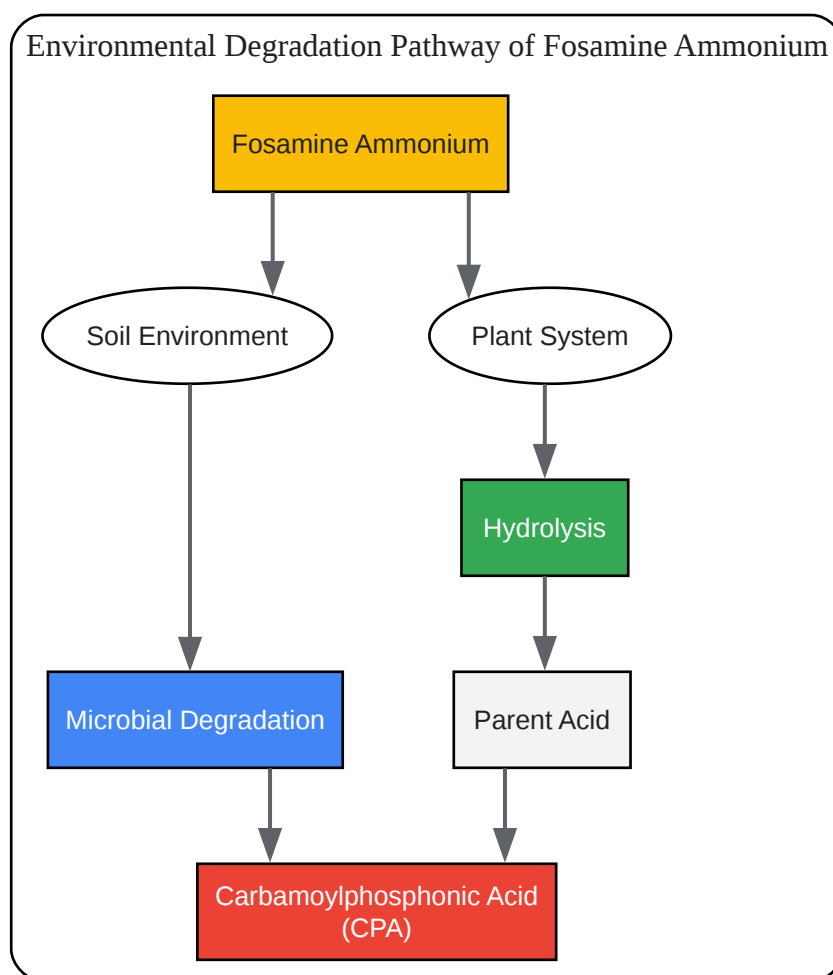
Fosamine ammonium is characterized by its high water solubility and rapid degradation in soil, primarily through microbial metabolism.[4]

Table 4: Environmental Fate of **Fosamine** Ammonium

Parameter	Value	Reference(s)
Soil Half-life	1 - 2 weeks	[4]
Primary Degradation	Microbial metabolism	[4]
Adsorption Potential	Medium-high	[4]
Mobility Potential	Low	[4]

Degradation Pathway

In the environment, **fosamine** ammonium is primarily degraded by soil microbes.[4] In plants, it is rapidly hydrolyzed to its parent acid, which is then further degraded to its primary metabolite, carbamoylphosphonic acid (CPA).[4]



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Caption: Simplified degradation pathway of **fosamine** ammonium in soil and plants.

Key Experimental Protocols (Summarized)

- **Stability in Water and Soils (Han, 1979):** This research likely involved incubating radiolabeled ($[^{14}\text{C}]$) **fosamine** ammonium in various soil and water samples under controlled laboratory conditions (e.g., different pH, temperature, and light levels). The disappearance of the parent compound and the appearance of degradation products were monitored over time using analytical techniques like liquid scintillation counting and chromatography to determine the half-life and degradation pathways.^[4]

Conclusion

Fosamine has established itself as a valuable tool in vegetation management due to its unique mode of action and favorable environmental and toxicological profiles. While its developmental history is rooted in the industrial research of the 1970s, its precise molecular mechanism of action remains an area for further investigation. A deeper understanding of the signaling pathways it disrupts in plants could lead to the development of more targeted and effective herbicides. This technical guide has consolidated the available information on **fosamine**, providing a foundation for future research and a comprehensive resource for professionals in the field.

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